Naphtho[2,3-D][1,3]oxazol-2-amine
Description
Naphtho[2,3-D][1,3]oxazol-2-amine is a polycyclic heteroaromatic compound featuring a fused naphthalene-oxazole backbone.
Properties
IUPAC Name |
benzo[f][1,3]benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXGNCYXGCTDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-D][1,3]oxazol-2-amine typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions generally involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-D][1,3]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TEMPO.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the naphthalene ring.
Common Reagents and Conditions
Oxidation: TEMPO, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Naphtho[2,3-D][1,3]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as naphthoxazole-doped materials.
Mechanism of Action
The mechanism of action of naphtho[2,3-D][1,3]oxazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Key Properties
- Synthesis: Prepared from 3-aminonaphthalen-2-ol and cyanogen bromide, yielding a white solid (97% purity) with a melting point of 247–248°C .
- Spectroscopic Data :
Comparison with Structural Analogs
Oxazole Derivatives with Varying Substituents
Naphtho[2,3-D][1,3]oxazol-2-amine derivatives, such as N-(4-fluorophenyl) and N-[4-(trifluoromethyl)phenyl] analogs, demonstrate how substituents influence physical and electronic properties:
Thiazole Analogs: Ring Heteroatom Substitution
Replacing the oxazole oxygen with sulfur generates thiazole derivatives, altering electronic properties and biological activity:
Positional Isomers and Ring Fusion
Variations in ring fusion position significantly impact pharmacological profiles:
| Compound | Ring Fusion Position | Selectivity (KCa3.1 vs. KCa2.3) | |
|---|---|---|---|
| This compound (SKA-134) | 2,3-D | Moderate selectivity | |
| 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) | 2,1-d | 40-fold selectivity |
- Key Insight : The 2,1-d fusion in SKA-121 enhances selectivity due to steric and electronic adjustments in the binding pocket .
Q & A
Q. What are the established synthetic routes for Naphtho[2,3-D][1,3]oxazol-2-amine, and how are reaction conditions optimized?
Answer: The compound is synthesized via two primary routes:
- Route 1: Reacting 3-aminonaphthalen-2-ol with cyanogen bromide under controlled conditions, yielding a white solid (97% yield) with confirmed purity via and NMR spectroscopy .
- Route 2: Condensation of β-lapachone with thiourea, producing regioisomeric naphthoxazoles through cyclization (e.g., 6,6-dimethyl derivatives), monitored via TLC/HPLC .
Optimization strategies: - Temperature control (e.g., reflux vs. room temperature) to minimize side reactions.
- Catalyst screening (e.g., acid/base catalysts) to enhance cyclization efficiency.
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. How is the structural integrity of this compound validated post-synthesis?
Answer:
Q. What are the key solubility and stability considerations for handling this compound?
Answer:
Q. How can researchers distinguish this compound from structurally similar oxazole derivatives?
Answer:
- Regioisomer differentiation: Compare NMR splitting patterns (e.g., para vs. ortho coupling in fused rings) .
- X-ray crystallography: Resolve crystal structures to confirm the fused-ring orientation (e.g., naphtho[2,3-d] vs. [1,2-d] positions) .
- Chromatographic retention times: Use HPLC with a C18 column and acetonitrile/water gradients to separate regioisomers .
Q. What are the standard protocols for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- LC-MS/MS: Employ reverse-phase chromatography with ESI+ ionization for detection. Optimize MRM transitions (e.g., m/z 233 → 186 for related analogs) .
- Calibration curves: Prepare in matrix-matched solvents (e.g., plasma or cell lysate) to account for ion suppression.
- Internal standards: Use deuterated analogs (e.g., -labeled compounds) to normalize recovery rates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Answer:
- Palladium-catalyzed coupling: The oxazole nitrogen acts as a directing group, facilitating C-H activation at the naphthalene C4 position. Reaction with aryl halides (e.g., iodobenzene) proceeds via a Pd(0)/Pd(II) cycle, confirmed by DFT calculations .
- Electrophilic substitution: The electron-rich oxazole ring directs nitration to the α-position of the naphthalene moiety. Monitor regioselectivity using NMR .
Q. How does structural modification of this compound influence its activity as a KCa channel modulator?
Answer:
- Structure-activity relationship (SAR):
- Validation methods:
Q. What strategies resolve contradictions in reported synthetic yields or spectral data?
Answer:
Q. How can computational modeling predict the photophysical properties of this compound for organic electronics?
Answer:
- DFT studies: Calculate HOMO/LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G*) to predict absorption/emission wavelengths. Compare with experimental UV-Vis/fluorescence data .
- Charge transport simulations: Use Marcus theory to estimate hole/electron mobility in thin-film transistors .
Q. What methodological challenges arise in studying the compound’s in vivo pharmacokinetics?
Answer:
- Bioavailability limitations: Poor aqueous solubility necessitates formulation with nanocarriers (e.g., PLGA nanoparticles) .
- Metabolic stability: Incubate with liver microsomes to identify cytochrome P450-mediated degradation. Use LC-MS to detect metabolites (e.g., hydroxylated derivatives) .
- Blood-brain barrier (BBB) penetration: Assess via in situ perfusion models or PAMPA-BBB assays for neuroactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
